molecular formula C15H11N3O3S B2724663 Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 950248-47-2

Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate

Cat. No. B2724663
CAS RN: 950248-47-2
M. Wt: 313.33
InChI Key: SJSWXWKPKVUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate, also known as Methyl BTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Antitumor Properties

Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate has been explored for its antitumor properties. A study by Chua et al. (1999) investigated the synthesis of 2-(4-acylaminophenyl)benzothiazoles, revealing their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells (Chua et al., 1999). Similarly, Bradshaw et al. (1998) reported that 2-(4-Aminophenyl)benzothiazole molecules exhibit selective inhibition of specific human ovarian carcinoma cell lines (Bradshaw et al., 1998).

2. Synthesis and Chemical Properties

The chemical synthesis and properties of related benzothiazole compounds have been extensively studied. For instance, the work by Sokolov and Aksinenko (2011) on the cyclocondensation of methyl 2-(1,3-benzothiazol-2-ylimino)-3,3,3-trifluoropropionate provides insights into the formation of trifluoromethyl-substituted heterocycles (Sokolov & Aksinenko, 2011). Additionally, Gabriele et al. (2006) investigated the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, contributing to the understanding of benzothiazole-related compounds (Gabriele et al., 2006).

properties

IUPAC Name

methyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-21-15(20)10-3-2-4-11(7-10)16-14(19)9-5-6-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSWXWKPKVUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.